REACTION_SMILES
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[Al+3:15].[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:12]1[O:11][CH2:10][CH2:9][C:8]2=[O:13].[Cl-:14].[Cl-:16].[Cl-:17].[OH2:18].[c:19]1([CH3:20])[c:21]([CH3:22])[cH:23][cH:24][cH:25][cH:26]1>>[OH:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:12]1[O:11][CH2:10][CH2:9][C:8]2=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c1OCCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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O=C1CCOc2c(O)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |